molecular formula C22H19ClN2O3S B6569115 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide CAS No. 946258-69-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide

Cat. No. B6569115
CAS RN: 946258-69-1
M. Wt: 426.9 g/mol
InChI Key: NVQSODQYVISYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide (NBTQCS) is a novel synthetic compound with potential applications in scientific research. NBTQCS is a member of the quinoline family of compounds, which are known for their wide range of biological activities. NBTQCS has been studied for its activity as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, NBTQCS has been explored for its potential to modulate other biological processes such as cell signaling, gene expression, and protein folding. This review will discuss the synthesis of NBTQCS, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has been studied for its potential applications in scientific research. Its inhibition of the enzyme acetylcholinesterase (AChE) has been investigated for its potential to modulate the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of cognitive and physiological processes. This compound has also been explored for its ability to modulate other biological processes such as gene expression, protein folding, and cell signaling. In addition, this compound has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide is not fully understood. However, it is known that this compound is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of cognitive and physiological processes. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can lead to a variety of effects. In addition, this compound has been shown to modulate other biological processes such as gene expression, protein folding, and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate a variety of biological processes. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the amount of acetylcholine in the body, which can lead to a variety of effects. In addition, this compound has been shown to modulate other biological processes such as gene expression, protein folding, and cell signaling.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is a relatively simple compound to synthesize, with high yields. This makes it an ideal compound for use in experiments. In addition, this compound has been shown to modulate a variety of biological processes, making it a useful tool for studying these processes. However, this compound is not without its limitations. For example, the exact mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts. In addition, this compound has not been extensively studied, so its effects in humans are not known.

Future Directions

The potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide are numerous. One potential direction is to further explore its potential to modulate other biological processes such as gene expression, protein folding, and cell signaling. In addition, further research could be done to explore the potential of this compound to act as an antioxidant or to inhibit the growth of certain types of cancer cells. Finally, further research could be done to better understand the exact mechanism of action of this compound and its effects in humans.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in a solvent such as dichloromethane. This reaction produces the desired product, this compound, in high yields. Other methods of synthesis include the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst such as palladium, as well as the reaction of 3-chlorobenzene-1-sulfonamide with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of an oxidizing agent such as hydrogen peroxide.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-18-9-4-10-20(15-18)29(27,28)24-19-11-12-21-17(14-19)8-5-13-25(21)22(26)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,24H,5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSODQYVISYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.